1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-
Overview
Description
1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- is an organic compound with the molecular formula C9H11FO3S and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to a propanol chain. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-propanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, thereby influencing the compound’s overall biological activity .
Comparison with Similar Compounds
1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- can be compared with other similar compounds, such as:
1-Propanol, 3-[(4-chlorophenyl)sulfonyl]-: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
1-Propanol, 3-[(4-bromophenyl)sulfonyl]-: Contains a bromine atom, leading to different chemical and biological properties.
1-Propanol, 3-[(4-methylphenyl)sulfonyl]-: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.
The uniqueness of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGZZLOFNZVMKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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